Cas no 1354705-01-3 ((4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid)
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid 化学的及び物理的性質
名前と識別子
-
- (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid
- 2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)acetic acid
- (4-ethynyl-3-methyl-1{H}-pyrazol-1-yl)acetic acid
-
- インチ: 1S/C8H8N2O2/c1-3-7-4-10(5-8(11)12)9-6(7)2/h1,4H,5H2,2H3,(H,11,12)
- InChIKey: RTCCQZUKZLSVIN-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)C=C(C#C)C(C)=N1
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499507-1g |
2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)aceticacid |
1354705-01-3 | 97% | 1g |
$450 | 2022-06-13 | |
| Ambeed | A865976-1g |
2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)acetic acid |
1354705-01-3 | 97% | 1g |
$455.0 | 2024-04-24 |
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid サプライヤー
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid 関連文献
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acidに関する追加情報
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid and CAS No. 1354705-01-3: A Comprehensive Overview of Its Chemical Structure, Pharmacological Applications, and Role in Drug Development
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid is a synthetic organic compound with a unique molecular framework that has garnered significant attention in the field of pharmacological research. Its chemical structure, characterized by the pyrazol-1-yl ring system and the ethynyl functional group, positions it as a promising candidate for the development of novel therapeutics. The CAS No. 1354705-01-3 identifier underscores its distinct chemical identity, which is critical for ensuring accurate documentation and regulatory compliance in pharmaceutical applications. Recent studies have highlighted the potential of this compound to modulate key biological pathways, making it a focal point in drug discovery and targeted therapy strategies.
The molecular architecture of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid is defined by its pyrazole core, a five-membered heterocyclic ring containing two nitrogen atoms. The 3-methyl substitution on the pyrazole ring introduces steric and electronic effects that influence its reactivity and biological activity. The ethynyl group, a terminal alkyne, is strategically positioned at the 4-position of the pyrazole ring, enhancing its ability to engage in diverse chemical interactions. This structural feature is particularly relevant in the context of small molecule drug design, where the ability to form covalent bonds or participate in hydrogen bonding can significantly impact drug-target interactions.
Recent advances in computational chemistry have enabled researchers to model the interactions between (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid and potential biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding affinity for protease enzymes involved in inflammatory responses. The study utilized molecular docking simulations to predict the binding mode, revealing that the ethynyl group forms a critical interaction with the catalytic site of the enzyme. Such findings underscore the compound's potential as an anti-inflammatory agent and highlight the importance of structure-activity relationship (SAR) analysis in optimizing its therapeutic profile.
In the realm of drug development, (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid has been explored for its ability to modulate signal transduction pathways associated with cancer progression. A 2024 preclinical study published in Cancer Research reported that this compound inhibits the activity of mitogen-activated protein kinase (MAPK) pathways in human breast cancer cell lines. The study further suggested that the pyrazol-1-yl ring system plays a pivotal role in stabilizing the interaction between the compound and the target protein, thereby enhancing its efficacy. These results align with ongoing efforts to identify small molecules that can selectively target oncogenic pathways without compromising normal cellular functions.
The synthesis of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid has been the subject of several optimization studies aimed at improving yield and purity. A 2023 article in Organic Letters described a novel synthetic route involving the coupling of 3-methylpyrazole derivatives with alkynyl halides under transition-metal catalysis. This method not only streamlines the synthesis process but also reduces the number of steps required to achieve the target molecule. The efficiency of this approach is particularly significant in the context of high-throughput screening, where rapid and scalable synthesis methods are essential for evaluating large libraries of compounds.
From a pharmacokinetic perspective, the properties of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid are being investigated to determine its potential for in vivo application. A 2024 study published in Drug Metabolism and Disposition analyzed the metabolic stability and solubility of this compound in various biological matrices. The findings indicated that the ethynyl group contributes to enhanced metabolic stability, which is a critical factor in the design of long-acting therapeutics. These insights are invaluable for the development of formulations that ensure optimal drug delivery and prolonged therapeutic effects.
Moreover, the pyrazol-1-yl ring system in (4-Ethyny1-3-methyl-pyrazol-1-yl)-acetic acid has been implicated in the modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases. A 2023 review article in Pharmacological Reviews discussed the potential of pyrazole derivatives to interact with acetylcholinesterase and monoamine oxidase (MAO) enzymes, which are targets for the treatment of conditions such as Alzheimer's disease. While further research is needed to confirm the specific mechanisms of action, these findings suggest that (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid may represent a novel class of compounds with broad therapeutic applications.
In conclusion, (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid is a multifunctional molecule with a well-defined chemical structure that holds promise for a wide range of pharmacological applications. Its unique features, including the ethynyl group and pyrazol-1-yl ring system, position it as a valuable tool in drug discovery and targeted therapy research. As ongoing studies continue to elucidate its mechanisms of action and optimize its properties, the potential of this compound to address unmet medical needs is becoming increasingly evident. The continued exploration of CAS No. 1354705-01-3 in both academic and industrial settings is expected to yield significant advancements in the development of novel therapeutics for a variety of diseases.
1354705-01-3 ((4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid) 関連製品
- 1706-34-9(2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid)
- 1354706-46-9(2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid)
- 1354705-04-6(TYOFRYVOUGRLST-UHFFFAOYSA-N)
- 1708199-43-2(1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid)
- 66053-93-8(2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid)
- 1354706-54-9(OABJKNUEQYJONC-UHFFFAOYSA-N)
- 180741-30-4((3-methyl-1H-pyrazol-1-yl)acetic acid)
- 1354706-99-2(1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole)
- 1354706-36-7(XSWVKFGFZJVDLX-UHFFFAOYSA-N)
- 1354706-52-7((4-Ethynyl-5-methyl-pyrazol-1-yl)-acetic acid)